2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol
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Overview
Description
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxepin ring, the pyrazole ring, and the final coupling of these moieties with the phenol derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol include other benzodioxepin derivatives, pyrazole derivatives, and phenol derivatives. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its specific structure may also confer unique biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C28H28N2O5/c1-3-19-13-22(24(31)15-26(19)35-17-18-5-8-21(32-2)9-6-18)28-23(16-29-30-28)20-7-10-25-27(14-20)34-12-4-11-33-25/h5-10,13-16,31H,3-4,11-12,17H2,1-2H3,(H,29,30) |
InChI Key |
VQJNXJYJDRDVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)OC)O)C3=C(C=NN3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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